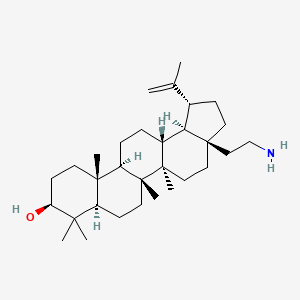

28-Deoxybetulin methyleneamine

Beschreibung

Eigenschaften

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(2-aminoethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53NO/c1-20(2)21-10-15-31(18-19-32)17-16-29(6)22(26(21)31)8-9-24-28(5)13-12-25(33)27(3,4)23(28)11-14-30(24,29)7/h21-26,33H,1,8-19,32H2,2-7H3/t21-,22+,23-,24+,25-,26+,28-,29+,30+,31+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKGNYKTNKKLIO-UPXNPTSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 28-Deoxybetulin Methyleneamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Deoxybetulin methyleneamine, a synthetic derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), is a molecule of significant interest in medicinal chemistry. As a C-28 amine derivative, it belongs to a class of compounds investigated for a range of biological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and known biological activities. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide draws upon closely related C-28 amine derivatives of the betulin scaffold to provide a detailed understanding of its potential. The primary focus of investigation for this class of compounds has been in the realm of antiviral research, particularly as HIV-1 maturation inhibitors. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.

Chemical Properties

This compound is characterized by the core lupane (B1675458) skeleton of betulin, with a key modification at the C-28 position where the hydroxyl group is replaced by a methyleneamine group.

| Property | Value | Source |

| Molecular Formula | C31H53NO | --INVALID-LINK-- |

| Molecular Weight | 455.77 g/mol | --INVALID-LINK-- |

| CAS Number | 1025068-94-3 | --INVALID-LINK-- |

| Synonyms | (3β-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol), Compound 36 | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Storage | 2-8°C | --INVALID-LINK-- |

Synthesis

A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization for specific yields and purity.

Biological Activity

The primary area of investigation for C-28 amine derivatives of the betulin scaffold has been their potential as antiviral agents, specifically as HIV-1 maturation inhibitors.[1] While direct quantitative data for this compound is not available, data for closely related C-28 amine derivatives of betulinic acid provide a strong indication of the expected activity profile.

Antiviral Activity (HIV-1 Maturation Inhibition)

C-28 amine derivatives of betulinic acid have demonstrated potent inhibitory activity against HIV-1. The mechanism of action is believed to be the inhibition of the final step of Gag polyprotein processing, a crucial stage in the maturation of infectious virions.

The following table summarizes the in vitro anti-HIV-1 activity of representative C-28 amine-based betulinic acid derivatives from a key study.[1] It is important to note that these are analogous compounds, and the activity of this compound may vary.

| Compound | HIV-1 Strain | EC50 (nM) |

| Amine Derivative 1 | Wild-Type | 0.31 |

| V370A Mutant | 1.2 | |

| Amine Derivative 2 | Wild-Type | 0.55 |

| V370A Mutant | 2.5 | |

| Thiomorpholine Dioxide Derivative (20) | Wild-Type | 0.18 |

| V370A Mutant | 0.45 |

Data extracted from a study on C-28 amine-based betulinic acid derivatives as HIV-1 maturation inhibitors.[1]

Anticancer and Anti-inflammatory Potential

While the parent compound, betulin, and other derivatives have shown promise in preclinical studies for their anticancer and anti-inflammatory properties, there is currently no specific published data on the activity of this compound in these areas.

SREBP Inhibition

Betulin is a known inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid metabolism.[2] It is plausible that this compound may retain some of this activity, but this has not been experimentally verified.

The proposed mechanism of SREBP inhibition by betulin involves the disruption of the SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig) interaction, which prevents the transport of SREBPs to the Golgi for activation.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the protocols for analogous compounds, the following methodologies would be appropriate for its evaluation.

General Synthesis of C-28 Amine Betulin Derivatives (Inferred)

This protocol is a generalized procedure based on the synthesis of related compounds and would require optimization.

-

Activation of the C-28 Hydroxyl Group:

-

Dissolve betulin in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Add a suitable activating agent (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) and a base (e.g., triethylamine (B128534) or pyridine).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting C-28 activated intermediate by column chromatography.

-

-

Nucleophilic Substitution with Methyleneamine Precursor:

-

Dissolve the C-28 activated intermediate in a polar aprotic solvent (e.g., DMF or DMSO).

-

Add the desired methyleneamine precursor.

-

Heat the reaction mixture to an appropriate temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the solvent and unreacted reagents.

-

Purify the final product, this compound, by column chromatography.

-

In Vitro Anti-HIV-1 Assay (Example Protocol)

This protocol is based on assays used for other HIV-1 maturation inhibitors.

-

Cell Culture:

-

Maintain a suitable host cell line (e.g., MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

-

Virus Stock:

-

Prepare a high-titer stock of the desired HIV-1 strain (e.g., wild-type or resistant mutants).

-

-

Assay Procedure:

-

Seed the host cells in 96-well plates.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plates for a defined period (e.g., 5 days) at 37°C in a CO2 incubator.

-

-

Endpoint Measurement:

-

Assess viral replication by measuring a suitable endpoint, such as:

-

MTT assay: to quantify cell viability (protection from virus-induced cell death).

-

p24 antigen ELISA: to quantify the amount of viral capsid protein in the supernatant.

-

Luciferase reporter assay: if using a recombinant virus expressing a reporter gene.

-

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound is a promising betulin derivative with potential applications in antiviral drug discovery. While direct experimental data for this specific compound is scarce, the information available for closely related C-28 amine analogs suggests that it is a strong candidate for investigation as an HIV-1 maturation inhibitor. Further research is warranted to:

-

Develop and publish a detailed, optimized synthesis protocol for this compound.

-

Conduct comprehensive in vitro and in vivo studies to determine its antiviral, anticancer, and anti-inflammatory activities.

-

Investigate its mechanism of action, including its potential as an SREBP inhibitor.

-

Evaluate its pharmacokinetic and toxicological profiles to assess its drug-like properties.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to stimulate further investigation into this and related compounds.

References

Elucidation of the Lupane Skeleton: A Technical Guide to the Structure of C-28 Amino-Modified Betulin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of a representative C-28 amino derivative of the lupane-type triterpenoid (B12794562), betulin (B1666924). While the specific compound "28-Deoxybetulin methyleneamine" is not extensively characterized in publicly available scientific literature, this document will focus on a closely related and well-documented analogue: N-(2-aminoethyl)betulinic acid amide . The methodologies and spectral data presented here serve as a foundational guide for researchers working with similar amino-functionalized betulin derivatives.

The lupane (B1675458) skeleton, a pentacyclic triterpenoid structure, is a promising scaffold in medicinal chemistry. Modifications, particularly at the C-28 position, have been shown to impart significant biological activities, including antiviral and anticancer properties. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of novel therapeutic agents.

Synthetic Pathway Overview

The synthesis of N-(2-aminoethyl)betulinic acid amide from betulin involves a multi-step process. The general workflow begins with the selective oxidation of the primary hydroxyl group at C-28 of betulin to a carboxylic acid, yielding betulinic acid. The subsequent steps involve the protection of the C-3 hydroxyl group, activation of the C-28 carboxylic acid, and finally, coupling with a protected diamine, followed by deprotection.

Caption: General synthetic workflow from Betulin to a C-28 amino amide derivative.

Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of N-(2-aminoethyl)betulinic acid amide.

2.1. Oxidation of Betulin to Betulinic Acid

-

Reagents: Betulin, Jones reagent (chromium trioxide in sulfuric acid), acetone (B3395972).

-

Procedure: Betulin is dissolved in acetone and cooled in an ice bath. Jones reagent is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched with isopropanol. The mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

2.2. Acetylation of Betulinic Acid (C-3 Protection)

-

Reagents: Betulinic acid, acetic anhydride (B1165640), pyridine.

-

Procedure: Betulinic acid is dissolved in pyridine, and acetic anhydride is added. The mixture is stirred at room temperature overnight. The reaction mixture is then poured into ice water, and the precipitate is collected by filtration, washed with water, and dried.

2.3. Amide Coupling at C-28

-

Reagents: 3-O-Acetyl-betulinic acid, oxalyl chloride, N-Boc-ethylenediamine, triethylamine (B128534), dichloromethane (B109758) (DCM).

-

Procedure: 3-O-Acetyl-betulinic acid is dissolved in dry DCM, and oxalyl chloride is added dropwise, followed by a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature to form the acyl chloride. In a separate flask, N-Boc-ethylenediamine and triethylamine are dissolved in dry DCM. The freshly prepared acyl chloride solution is added dropwise to the amine solution at 0°C. The reaction is stirred overnight at room temperature. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

2.4. Deprotection of the Amine and Hydroxyl Groups

-

Reagents: Protected amide adduct, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, methanol (B129727), potassium hydroxide (B78521).

-

Procedure: For the removal of the Boc protecting group, the protected amide is dissolved in DCM and treated with TFA or a solution of HCl in dioxane. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is evaporated, and the residue is neutralized. For the deacetylation of the C-3 hydroxyl group, the compound is dissolved in a mixture of methanol and tetrahydrofuran, and an aqueous solution of potassium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete. The product is then extracted, purified, and characterized.

Structural Elucidation Data

The structure of the synthesized C-28 amino derivative is confirmed through a combination of spectroscopic techniques.

3.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| N-(2-aminoethyl)betulinic acid amide | C₃₂H₅₄N₂O₂ | [M+H]⁺ 500.4342 | [M+H]⁺ 500.4345 |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | 3400-3200 (broad) |

| N-H (amine/amide) | 3350-3180 |

| C=O (amide) | 1640-1630 |

| C=C (alkene) | 1645 |

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the detailed structural elucidation of complex organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

Table of Representative ¹H NMR Data for the Lupane Skeleton of N-(2-aminoethyl)betulinic acid amide

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-29a | 4.72 | s | - |

| H-29b | 4.59 | s | - |

| H-3 | 3.18 | dd | 11.2, 4.8 |

| H-19 | 2.98 | m | - |

| Methylene (ethylenediamine) | 3.35 | m | - |

| Methylene (ethylenediamine) | 2.80 | m | - |

| Methyls (H-23, 24, 25, 26, 27, 30) | 1.68 - 0.75 | s | - |

Table of Representative ¹³C NMR Data for the Lupane Skeleton of N-(2-aminoethyl)betulinic acid amide

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-28 (C=O) | 176.5 |

| C-20 | 150.4 |

| C-29 | 109.7 |

| C-3 | 79.0 |

| C-17 | 56.4 |

| C-19 | 49.3 |

| Methylene (ethylenediamine) | 42.5 |

| Methylene (ethylenediamine) | 40.1 |

Logical Relationships in Structure Elucidation

The process of confirming the final structure is a logical progression of interpreting the data from various analytical techniques.

Caption: Logical flow of data interpretation for structural elucidation.

This guide provides a foundational understanding of the synthesis and structural elucidation of C-28 amino-modified betulin derivatives. The presented data and methodologies are representative and should be adapted based on the specific derivative being investigated. Rigorous and multi-faceted spectroscopic analysis is essential for the unambiguous confirmation of these complex molecular structures.

The Enigmatic Synthesis of 28-Deoxybetulin Methyleneamine: A Proposed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Deoxybetulin methyleneamine is a novel derivative of betulin (B1666924), a naturally abundant pentacyclic triterpene with a wide spectrum of biological activities. While the specific synthesis of this compound has not been explicitly detailed in published literature, this technical guide proposes a chemically sound, multi-step synthetic pathway based on established transformations of the betulin scaffold. This document provides a comprehensive, hypothetical framework for its synthesis, including detailed experimental protocols, quantitative data tables for projected reactions, and visual representations of the synthetic logic. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and explore the therapeutic potential of this and other novel betulin derivatives.

Introduction

Betulin, readily extracted from the bark of birch trees, is a versatile starting material for the synthesis of a diverse array of biologically active compounds.[1] Its chemical structure, featuring reactive hydroxyl groups at the C-3 and C-28 positions, allows for targeted modifications to enhance its pharmacological properties, which include anticancer, anti-inflammatory, and antiviral activities.[2][3] The targeted synthesis of this compound represents an intriguing avenue for drug discovery, combining the deoxygenation at the C-28 position with the introduction of a methyleneamine moiety, likely at the C-3 position, to potentially modulate its bioactivity and pharmacokinetic profile.

This guide outlines a proposed two-stage synthesis. The first stage addresses the challenging deoxygenation of the primary hydroxyl group at the C-28 position to yield 28-deoxybetulin. The second stage details the introduction of a methyleneamine group at the C-3 position via a two-step oxidation and reductive amination sequence.

Proposed Synthesis Pathway

The proposed synthesis of this compound from betulin is a three-step process, as illustrated in the workflow diagram below. The initial and most critical step is the selective deoxygenation of the C-28 hydroxyl group. Subsequently, the C-3 hydroxyl group is oxidized to a ketone, which then undergoes reductive amination to afford the final product.

Caption: Proposed multi-step synthesis of this compound from betulin.

Experimental Protocols

The following protocols are proposed based on well-established methodologies for similar transformations in triterpenoid (B12794562) chemistry. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of 28-Deoxybetulin (Barton-McCombie Deoxygenation)

This procedure is adapted from the general principles of the Barton-McCombie reaction, a classic method for the deoxygenation of alcohols.[4][5][6]

3.1.1. Formation of the C-28 Xanthate Ester

-

Materials: Betulin, sodium hydride (60% dispersion in mineral oil), carbon disulfide, methyl iodide, anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure: a. To a stirred solution of betulin (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq) portion-wise. b. Allow the mixture to stir at room temperature for 1 hour. c. Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 eq) dropwise. d. After stirring for 2 hours at room temperature, add methyl iodide (2.0 eq) dropwise at 0 °C. e. Let the reaction proceed at room temperature overnight. f. Quench the reaction by the slow addition of water. g. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel.

3.1.2. Radical-Induced Reduction of the Xanthate Ester

-

Materials: C-28 xanthate ester of betulin, tributyltin hydride (n-Bu₃SnH), azobisisobutyronitrile (AIBN), anhydrous toluene (B28343).

-

Procedure: a. Dissolve the C-28 xanthate ester (1.0 eq) in anhydrous toluene under an inert atmosphere. b. Add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN (0.1 eq). c. Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Purify the crude 28-deoxybetulin by column chromatography on silica gel.

Step 2: Synthesis of 28-Deoxy-3-oxobetulin (Oxidation)

The oxidation of the C-3 hydroxyl group can be achieved using various selective oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a common choice for this transformation.

-

Materials: 28-Deoxybetulin, pyridinium chlorochromate (PCC), anhydrous dichloromethane (B109758) (DCM), silica gel.

-

Procedure: a. To a stirred solution of 28-deoxybetulin (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion. b. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. c. Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. d. Wash the silica gel pad with additional DCM. e. Concentrate the filtrate under reduced pressure to yield the crude 28-deoxy-3-oxobetulin. f. Purify the product by column chromatography on silica gel.

Step 3: Synthesis of this compound (Reductive Amination)

Reductive amination is a robust method for the synthesis of amines from ketones.[7][8][9] This proposed protocol uses methylamine (B109427) and sodium cyanoborohydride.

-

Materials: 28-Deoxy-3-oxobetulin, methylamine (solution in THF or as hydrochloride salt), sodium cyanoborohydride (NaBH₃CN), methanol, acetic acid.

-

Procedure: a. Dissolve 28-deoxy-3-oxobetulin (1.0 eq) in methanol. b. Add methylamine solution (2.0-3.0 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine. c. Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of acetic acid. d. Add sodium cyanoborohydride (1.5 eq) portion-wise. e. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. f. Quench the reaction by the addition of aqueous sodium bicarbonate solution. g. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the final product, this compound, by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the projected quantitative data for the proposed synthesis of this compound. The yields are estimates based on similar reactions reported in the literature for triterpenoid modifications.

| Step | Reactant | Product | Reagents | Solvent | Estimated Yield (%) |

| 1a | Betulin | C-28 Xanthate Ester | NaH, CS₂, MeI | Anhydrous THF | 85-95 |

| 1b | C-28 Xanthate Ester | 28-Deoxybetulin | n-Bu₃SnH, AIBN | Anhydrous Toluene | 70-85 |

| 2 | 28-Deoxybetulin | 28-Deoxy-3-oxobetulin | PCC | Anhydrous DCM | 80-90 |

| 3 | 28-Deoxy-3-oxobetulin | This compound | CH₃NH₂, NaBH₃CN | Methanol | 60-75 |

Logical Relationships in Synthesis

The successful synthesis of the target molecule is contingent on a series of logical dependencies between the reaction steps.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide presents a plausible and detailed synthetic pathway for this compound, a novel betulin derivative with potential therapeutic applications. While the synthesis of this specific molecule has not been previously reported, the proposed route leverages well-established and reliable chemical transformations in triterpenoid chemistry. The provided experimental protocols, quantitative data estimations, and workflow diagrams offer a solid foundation for researchers to embark on the synthesis and subsequent biological evaluation of this and other related compounds. Further optimization of reaction conditions and purification methods will be necessary to achieve high yields and purity of the final product. The exploration of such novel derivatives is crucial for advancing the field of medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Betulin, betulonic acid, 3-aminobetulinic acid. Improved extraction and preparative syntheses of derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of betulin-3-yl 2-amino-2-deoxy-β-d-glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Unveiling the Antiviral Strategy of 28-Deoxybetulin Methyleneamine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the core mechanism of action of 28-Deoxybetulin methyleneamine, a potent derivative of the natural product betulin (B1666924). Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of its antiviral properties, focusing on its role as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor.

Core Mechanism of Action: Inhibition of HIV-1 Entry

This compound is a member of a class of C-28 amino-substituted betulin derivatives that exhibit significant antiretroviral activity.[1][2][3] The primary mechanism of action for these compounds is the inhibition of HIV-1 entry into host cells.[1][2] This targeted action disrupts the initial and critical stage of the viral lifecycle, preventing the establishment of infection.

The molecular target of this compound and its analogues is the HIV-1 envelope glycoprotein (B1211001) gp120.[1] Specifically, these inhibitors are understood to interact with the V3 loop of gp120, a key region involved in the conformational changes necessary for viral fusion with the host cell membrane. By binding to this site, the compound effectively locks the gp120 protein in a conformation that is unable to engage with the host cell's co-receptors (CXCR4 or CCR5), thereby preventing the fusion of the viral and cellular membranes. This mechanism is distinct from other classes of antiretroviral drugs, such as reverse transcriptase or protease inhibitors, making it a valuable tool against drug-resistant viral strains.

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound occurs early in the HIV-1 lifecycle. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing the compound's efficacy.

Quantitative Data

| Compound | C-28 Linker and Terminus | EC50 (µM) against HIV-1 NL4-3 |

| Derivative 1 | -(CH2)7-NH-Gln | 0.12 |

| Derivative 2 | -(CH2)8-NH-Gln | 0.04 |

| Derivative 3 | -(CH2)9-NH-Gln | 0.09 |

| Derivative 4 | -(CH2)8-CO-NH-Gln | 0.05 |

| Derivative 5 | -(CH2)9-CO-NH-Gln | 0.04 |

Data is representative of C-28 modified betulin derivatives and sourced from studies on HIV-1 entry inhibitors.

Experimental Protocols

The primary assay used to determine the anti-HIV-1 activity of this compound and related compounds is the single-cycle HIV-1 infectivity assay.

Objective: To measure the inhibition of HIV-1 entry by the test compound.

Cell Line: TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4. These cells also contain integrated Tat-responsive luciferase and β-galactosidase reporter genes.

Virus: HIV-1 NL4-3 laboratory-adapted strain.

Protocol:

-

Cell Seeding: TZM-bl cells are seeded in 96-well flat-bottom plates at a density of 1 x 10^4 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.

-

Treatment: The culture medium is removed from the cells and replaced with fresh medium containing the various concentrations of the test compound.

-

Infection: A predetermined amount of HIV-1 NL4-3 virus stock is added to each well.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The amount of light produced is proportional to the level of viral replication.

-

Data Analysis: The luciferase readings from the compound-treated wells are compared to the readings from untreated (virus only) control wells. The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay:

To ensure that the observed antiviral activity is not due to toxicity of the compound, a parallel cytotoxicity assay is typically performed.

-

Cell Seeding: TZM-bl cells are seeded as described above.

-

Treatment: The cells are treated with the same concentrations of the test compound as in the antiviral assay, but without the addition of the virus.

-

Incubation: The plates are incubated for 48 hours.

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined. A high therapeutic index (CC50/EC50) indicates that the compound has specific antiviral activity with low cellular toxicity.

Conclusion

This compound represents a promising class of antiretroviral compounds with a well-defined mechanism of action targeting HIV-1 entry. Its ability to inhibit the function of the gp120 envelope protein provides a valuable strategy for the development of new therapies, particularly in the context of emerging drug resistance. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this and related betulin derivatives.

References

- 1. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors against HIV-1 and Bevirimat-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-AIDS Agents 78 . Design, Synthesis, Metabolic Stability Assessment, and Antiviral Evaluation of Novel Betulinic Acid Derivatives as Potent Anti-Human Immunodeficiency Virus (HIV) Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The design, synthesis and structure-activity relationships associated with C28 amine-based betulinic acid derivatives as inhibitors of HIV-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Promise of 28-Deoxybetulin Methyleneamine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of 28-Deoxybetulin methyleneamine, a novel derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this emerging compound. While publicly available information on this specific molecule is limited, this guide synthesizes the existing data on closely related betulin derivatives to project its potential activities and mechanisms, offering a roadmap for future research.

Introduction

This compound is a synthetic derivative of betulin, a compound abundant in the bark of birch trees. Betulin and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The structural modification at the C-28 position, replacing the hydroxymethyl group with a methyleneamine moiety, is anticipated to modulate its biological profile, potentially enhancing its efficacy and target specificity.

Based on the activities of analogous betulin derivatives, this compound is hypothesized to exhibit significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is likely centered around the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Projected Biological Activity and Mechanism of Action

While specific quantitative data for this compound is not yet publicly available in peer-reviewed literature, the extensive research on parent betulin and its other amino derivatives allows for informed projections.

Anticancer Activity

Betulin derivatives are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The introduction of an amino group at the C-28 position has been shown in related compounds to enhance cytotoxic activity. It is therefore projected that this compound will exhibit potent growth-inhibitory effects against a range of human cancer cell lines.

Table 1: Projected Cytotoxic Activity of this compound against various cancer cell lines (Hypothetical IC50 values based on related compounds)

| Cell Line | Cancer Type | Projected IC50 (µM) |

| A549 | Lung Carcinoma | 5 - 15 |

| HeLa | Cervical Cancer | 2 - 10 |

| MCF-7 | Breast Cancer | 8 - 20 |

| HepG2 | Liver Cancer | 5 - 18 |

Note: These values are hypothetical and require experimental validation.

Signaling Pathway Modulation

The anticancer activity of betulin derivatives is often attributed to their ability to modulate critical signaling pathways. A key projected target for this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation.

It is hypothesized that this compound may inhibit the activation of NF-κB, leading to the downregulation of its target genes, which are involved in cell survival and proliferation. This inhibition would ultimately sensitize cancer cells to apoptosis.

Another potential target is the Sterol Regulatory Element-Binding Protein (SREBP) pathway . Some betulin derivatives have been identified as SREBP inhibitors. Inhibition of SREBP-mediated lipogenesis can be detrimental to cancer cells, which often exhibit increased lipid metabolism.

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section outlines detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route starting from betulin is outlined below. This protocol is based on established chemical transformations for modifying the betulin scaffold.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed two-step synthesis of this compound from betulin.

Protocol:

-

Oxidation of Betulin to Betulinal:

-

Dissolve betulin in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction and purify the crude product by column chromatography to obtain betulinal.

-

-

Reductive Amination of Betulinal:

-

Dissolve betulinal in a solvent like methanol (B129727) or ethanol.

-

Add an amine source, such as ammonium (B1175870) acetate (B1210297) or a primary amine, followed by a reducing agent like sodium cyanoborohydride (NaBH3CN).

-

Stir the reaction at room temperature overnight.

-

Acidify the reaction mixture and then basify to isolate the amine product.

-

Purify the final compound, this compound, using column chromatography.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Diagram 2: Experimental Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Visualizing the Hypothesized Mechanism of Action

To illustrate the potential molecular mechanism of this compound, the following signaling pathway diagram was created using Graphviz.

Diagram 3: Hypothesized Inhibition of the NF-κB Signaling Pathway

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Based on the extensive literature on related betulin derivatives, it is projected to exhibit potent cytotoxic activity through the induction of apoptosis and modulation of key oncogenic signaling pathways such as NF-κB.

Future research should focus on the experimental validation of these hypotheses. Key areas of investigation include:

-

Quantitative Biological Evaluation: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms, including the confirmation of apoptosis induction and the identification of specific protein targets and signaling pathways affected by the compound.

-

In Vivo Efficacy: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models of cancer.

The synthesis and comprehensive biological characterization of this compound are critical next steps in assessing its true therapeutic potential. This technical guide provides a foundational framework to guide these future research endeavors.

28-Deoxybetulin Methyleneamine: A Technical Guide to a Promising Betulin Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 28-Deoxybetulin methyleneamine, a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). Betulin and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties. This document details the synthesis, potential mechanism of action, and biological evaluation of C-28 modified betulin derivatives, with a specific focus on amino functionalities analogous to this compound. While specific quantitative data for this compound is limited in publicly accessible literature, this guide consolidates representative data from closely related compounds to provide a valuable resource for researchers in the field. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this class of compounds.

Introduction

Betulin, a lupane-type pentacyclic triterpene, is abundantly found in the bark of birch trees. Its unique chemical structure, featuring reactive hydroxyl groups at the C-3 and C-28 positions, provides a versatile scaffold for semi-synthetic modifications to enhance its pharmacological profile.[1][2] Modifications at the C-28 position, in particular, have been a key area of focus, leading to the development of numerous derivatives with improved potency and bioavailability.[1][3] this compound is one such derivative, characterized by the introduction of a methyleneamine group at the C-28 position. This modification is anticipated to influence the compound's physicochemical properties and biological activity. The parent compound, betulin, is a known inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical regulator of lipid metabolism that is also implicated in cancer cell proliferation.

Synthesis of C-28 Amino Betulin Derivatives

The synthesis of this compound and related C-28 amino derivatives typically involves a multi-step process starting from betulin. A common strategy is the conversion of the C-28 hydroxyl group to an aldehyde, followed by reductive amination.

Representative Experimental Protocol: Synthesis of a C-28 Amine Derivative

The following protocol is a representative example for the synthesis of a C-28 amine derivative of betulin, based on methodologies described in the literature for similar compounds.[4]

Step 1: Oxidation of Betulin to Betulinic Aldehyde

-

Dissolve betulin in a suitable solvent such as dichloromethane (B109758) (CH2Cl2).

-

Add an oxidizing agent, for example, Pyridinium chlorochromate (PCC), portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts.

-

Evaporate the solvent under reduced pressure to obtain the crude betulinic aldehyde.

-

Purify the product by column chromatography on silica gel.

Step 2: Reductive Amination to Form the C-28 Methyleneamine Derivative

-

Dissolve the betulinic aldehyde in a solvent suitable for reductive amination, such as methanol (B129727) or 1,2-dichloroethane.

-

Add the desired amine (in this case, an equivalent of ammonia (B1221849) or a primary amine that would lead to the methyleneamine structure) and a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB).

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

-

Purify the final compound, this compound, by column chromatography.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Biological Activity and Quantitative Data

Representative Cytotoxicity of C-28 Modified Betulin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of C-28 amino and amide derivatives of betulin and betulinic acid against various human cancer cell lines. This data is presented to provide a comparative context for the potential activity of this compound.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| C-28 Hydrazide-Hydrazone Betulin Derivative | HepG2 | 9.27 | [5] |

| C-28 Hydrazide-Hydrazone Betulin Derivative | MCF-7 | 8.87 | [5] |

| C-28 Amide Betulinic Acid Derivative | MV4-11 | 2-5 | [1] |

| C-28 Amide Betulinic Acid Derivative | A549 | 2-5 | [1] |

| C-28 Amide Betulinic Acid Derivative | PC-3 | 2-5 | [1] |

| C-28 Amide Betulinic Acid Derivative | MCF-7 | 2-5 | [1] |

| C-28 Acetylenic Betulin Derivative | A549 | 0.35-18.7 | [2] |

| C-28 Acetylenic Betulin Derivative | HCT116 | 0.35-18.7 | [2] |

| C-28 Acetylenic Betulin Derivative | MCF-7 | 0.35-18.7 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: SREBP Pathway Inhibition

The parent compound, betulin, has been identified as an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis. In cancer cells, which often exhibit altered lipid metabolism, the SREBP pathway can be upregulated to support rapid proliferation.

Betulin is thought to inhibit the maturation of SREBPs by preventing their translocation from the endoplasmic reticulum to the Golgi apparatus, where they are proteolytically cleaved to their active form. This inhibition leads to a downregulation of lipogenic genes, thereby impeding cancer cell growth. It is hypothesized that this compound, as a derivative of betulin, may retain this mechanism of action.

SREBP Inhibition Pathway by Betulin Derivatives

Caption: Proposed SREBP inhibition pathway by betulin derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. While direct experimental data for this specific molecule is sparse, the wealth of information on related C-28 modified betulin derivatives strongly suggests its potential as a potent cytotoxic agent. The proposed mechanism of action through the inhibition of the SREBP pathway offers a compelling rationale for its anticancer effects. This technical guide provides a foundational resource to encourage and guide further research into the synthesis, biological evaluation, and mechanistic understanding of this compound and its analogues. Future studies should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo evaluations to fully elucidate its therapeutic potential.

References

- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2020006510A1 - Triterpene amine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

In Vitro Anticancer Profile of 28-Deoxybetulin Methyleneamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

While specific, in-depth public data on the in vitro anticancer effects of 28-Deoxybetulin methyleneamine is limited, this technical guide synthesizes available information on related betulin (B1666924) derivatives to provide a potential framework for its mechanism of action. The primary source identifying this compound is patent WO2020006510A1, which focuses on the antiretroviral properties of novel triterpene amine derivatives.[1] Anticancer activities, while not the central claim of the patent, are often explored for such compounds. This guide, therefore, draws parallels from the broader class of C-28 modified betulin analogues to infer potential anticancer characteristics.

Quantitative Cytotoxicity Data (Hypothetical Framework)

Due to the absence of specific public data for this compound, the following table is a representative template based on typical cytotoxicity assays for betulin derivatives. Researchers initiating studies on this compound would aim to populate such a table.

| Cell Line | Histology | IC50 (µM) - 48h | IC50 (µM) - 72h |

| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available |

| A549 | Lung Carcinoma | Data not available | Data not available |

| HeLa | Cervical Carcinoma | Data not available | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available | Data not available |

| PC-3 | Prostate Adenocarcinoma | Data not available | Data not available |

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Experimental Protocols (Generalized from Betulin Derivative Studies)

The following are detailed, generalized methodologies for key experiments typically cited in the evaluation of anticancer properties of betulin derivatives.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, PC-3) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around its IC50 value for 24 or 48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with this compound for 24 or 48 hours.

-

Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and incubated with a solution containing RNase A and Propidium Iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways and Experimental Workflows (Inferred)

Based on studies of other C-28 modified betulin derivatives, this compound could potentially induce anticancer effects through the activation of apoptotic pathways and induction of cell cycle arrest.

Caption: Inferred apoptotic signaling pathway for this compound.

The diagram above illustrates a potential mechanism where this compound induces mitochondrial dysfunction and oxidative stress, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis. It may also interfere with cell cycle progression, potentially causing arrest at the G2/M phase.

Caption: General experimental workflow for evaluating in vitro anticancer effects.

This workflow outlines the logical progression of experiments, starting from cell culture and treatment, followed by the determination of cytotoxicity (IC50), and then proceeding to more detailed mechanistic studies such as apoptosis and cell cycle analysis.

Conclusion and Future Directions

While direct experimental evidence for the in vitro anticancer effects of this compound is not yet prevalent in the public domain, the extensive research on related C-28 modified betulin derivatives provides a strong rationale for its investigation as a potential anticancer agent. Future research should focus on conducting the described experimental protocols to generate specific quantitative data for this compound. Elucidating its precise mechanism of action and identifying the specific signaling pathways it modulates will be crucial for its further development as a therapeutic candidate. The information presented in this guide serves as a foundational framework for researchers embarking on the study of this novel betulin derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 28-Deoxybetulin methyleneamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Deoxybetulin methyleneamine, a synthetic derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), is a compound of increasing interest in medicinal chemistry. As a structural analogue of betulin, which is a known inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) processing, this compound holds potential for therapeutic applications in metabolic diseases, oncology, and virology.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis, based on established methods for related betulin derivatives. Furthermore, this document elucidates the anticipated mechanism of action through the SREBP signaling pathway.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available data for the target compound and its parent compound, betulin, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3β,17β)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol | Chem-Impex |

| CAS Number | 1025068-94-3 | [1] |

| Molecular Formula | C₃₁H₅₃NO | [1] |

| Molecular Weight | 455.77 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Storage Conditions | 2-8°C | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Table 2: Physicochemical Properties of Betulin (Parent Compound)

| Property | Value | Source |

| CAS Number | 473-98-3 | Sigma-Aldrich |

| Molecular Formula | C₃₀H₅₀O₂ | |

| Molecular Weight | 442.72 g/mol | |

| Melting Point | 252-255 °C | |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not publicly available. However, based on the synthesis of other betulin amine and amide derivatives, the following protocols can be proposed.

Proposed Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process starting from betulin. A plausible synthetic route is outlined below.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound from betulin.

Step 1: Oxidation of Betulin to Betulinaldehyde

-

Reagents: Betulin, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane (DCM) as solvent.

-

Procedure: Betulin is dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). PCC or DMP is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield betulinaldehyde.

Step 2: Reductive Amination to Yield this compound

-

Reagents: Betulinaldehyde, Ethylamine (or its hydrochloride salt), Sodium triacetoxyborohydride (B8407120) or Sodium cyanoborohydride, 1,2-Dichloroethane (DCE) or Methanol (B129727) as solvent.

-

Procedure: Betulinaldehyde and ethylamine are dissolved in the chosen solvent. A reducing agent such as sodium triacetoxyborohydride is added, and the reaction is stirred at room temperature. The progress is monitored by TLC. After completion, the reaction is worked up by washing with aqueous solutions and extracting the product into an organic solvent. The final product, this compound, is purified by column chromatography or recrystallization.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of the synthesized this compound.

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Spectral Features: Signals corresponding to the triterpene backbone, a characteristic signal for the vinylic protons of the isopropenyl group, and new signals corresponding to the methylene (B1212753) and amine protons of the C-28 side chain.

-

Expected ¹³C NMR Spectral Features: Resonances for the 31 carbon atoms of the molecule, with shifts indicative of the lupane (B1675458) skeleton and the C-28 methyleneamine functionality.

2.2.2. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of this compound.

-

Column: A reverse-phase C18 column is typically used for betulin and its derivatives.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is commonly employed.

-

Detector: UV detector set at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the molecule.

-

Procedure: A standard solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The retention time and peak area are recorded to assess purity.

Mechanism of Action: SREBP Signaling Pathway

This compound is a derivative of betulin, a known inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[2][3] This pathway is a critical regulator of cellular lipid homeostasis.

SREBP Signaling Pathway and the Role of Betulin Derivatives

Caption: The SREBP signaling pathway and the inhibitory action of betulin derivatives.

Under conditions of low cellular sterols, the SREBP-SREBP Cleavage-Activating Protein (SCAP) complex translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the N-terminal domain of SREBP (nSREBP), which is the active transcription factor. nSREBP then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, activating the transcription of genes involved in cholesterol and fatty acid biosynthesis.

Betulin has been shown to inhibit the maturation of SREBP by promoting the interaction between SCAP and Insulin-induced gene (Insig) proteins in the ER.[4][5] This interaction retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi and subsequent proteolytic activation. It is hypothesized that this compound, as a derivative of betulin, acts through a similar mechanism to suppress SREBP-mediated gene expression. The introduction of the methyleneamine group at the C-28 position may modulate the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising betulin derivative with potential as a therapeutic agent. While specific physicochemical data and detailed experimental protocols for this particular compound are not yet widely published, this guide provides a framework for its synthesis, analysis, and a clear understanding of its likely mechanism of action based on the well-characterized parent compound. Further research is warranted to fully elucidate the unique properties of this compound and to explore its full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide on the 28-Deoxybetulin Methyleneamine SREBP Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis, controlling the synthesis of cholesterol, fatty acids, and triglycerides.[1] The dysregulation of the SREBP pathway is implicated in a range of metabolic disorders, including hyperlipidemia, insulin (B600854) resistance, and atherosclerosis, making it a prime target for therapeutic intervention.[1] Betulin (B1666924), a naturally occurring pentacyclic triterpene, has been identified as an inhibitor of the SREBP pathway.[2][3] 28-Deoxybetulin methyleneamine is a synthetic derivative of betulin. While specific research on this compound is limited in publicly available literature, its mechanism of action is presumed to be similar to that of its parent compound, betulin, which inhibits the maturation of SREBPs.[2][3] This technical guide provides a detailed overview of the SREBP inhibition pathway, with a focus on the mechanism of action of betulin and its derivatives.

The Canonical SREBP Activation Pathway

The SREBP family consists of three isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-1c primarily regulates fatty acid synthesis, while SREBP-2 is the main regulator of cholesterol biosynthesis.[1] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Their activation is a tightly regulated process involving two key proteins: SREBP Cleavage-Activating Protein (SCAP) and Insulin-Induced Gene (Insig).

Under high sterol conditions, SCAP binds to cholesterol, which induces a conformational change that promotes its interaction with Insig. This SCAP-Insig complex remains in the ER, thus retaining the SREBP precursor. When cellular sterol levels are low, SCAP undergoes a conformational change that leads to its dissociation from Insig. The SCAP-SREBP complex is then free to translocate from the ER to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the mature, N-terminal domain of SREBP, which then translocates to the nucleus. In the nucleus, it binds to Sterol Regulatory Elements (SREs) on the promoter regions of target genes, activating their transcription and leading to the synthesis of cholesterol and fatty acids.

Mechanism of SREBP Inhibition by Betulin and Derivatives

Betulin has been shown to inhibit the maturation of SREBPs by inducing the interaction between SCAP and Insig. This action mimics the effect of high sterol levels, effectively locking the SCAP-SREBP complex in the ER and preventing its transport to the Golgi for proteolytic activation. By preventing the release of the mature SREBP transcription factor, betulin and its derivatives can effectively suppress the expression of genes involved in lipid biosynthesis.

It is hypothesized that this compound, as a derivative of betulin, follows a similar mechanism of action. The structural modifications in the methyleneamine derivative may influence its potency, bioavailability, or other pharmacokinetic properties, but the core mechanism of stabilizing the SCAP-Insig interaction is likely conserved.

Quantitative Data

| Parameter | This compound | Betulin (Reference) | Notes |

| IC50 (SREBP-1 Cleavage) | Data not available | Half-maximal inhibitory concentration for the cleavage of the SREBP-1 precursor. | |

| IC50 (SREBP-2 Cleavage) | Data not available | Half-maximal inhibitory concentration for the cleavage of the SREBP-2 precursor. | |

| SCAP-Insig Binding Affinity (Kd) | Data not available | Dissociation constant for the binding to the SCAP-Insig complex. | |

| Inhibition of Target Gene Expression (e.g., HMGCR, FASN) | Data not available | Percentage of inhibition of key SREBP target genes at a specified concentration. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the SREBP inhibitory activity of a compound like this compound.

SREBP Cleavage Assay by Western Blotting

This assay directly measures the ability of a compound to inhibit the proteolytic cleavage of SREBP precursors.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293, HepG2) in a sterol-depleted medium for 24 hours to induce SREBP processing.

-

Treat the cells with varying concentrations of this compound (or a vehicle control) for a specified period (e.g., 6-12 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and prepare nuclear and cytoplasmic extracts.

-

Determine the protein concentration of each extract using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the N-terminal fragment of SREBP-1 or SREBP-2.

-

Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensity of the mature, nuclear form of SREBP relative to a loading control (e.g., Lamin B1 for nuclear extracts).

-

Plot the percentage of SREBP cleavage inhibition against the compound concentration to determine the IC50 value.

-

SREBP Target Gene Expression Analysis by qRT-PCR

This method assesses the downstream effects of SREBP inhibition by measuring the expression levels of SREBP target genes.

-

Cell Culture and Treatment:

-

Culture cells and treat them with this compound as described in the SREBP cleavage assay.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using primers specific for SREBP target genes (e.g., HMGCR, FASN, LDLR) and a reference gene (e.g., GAPDH).

-

Use a SYBR Green or TaqMan-based detection method.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method.

-

Analyze the dose-dependent effect of the compound on gene expression.

-

Luciferase Reporter Assay for SREBP Transcriptional Activity

This cell-based assay provides a quantitative measure of the transcriptional activity of SREBP.

-

Plasmid Transfection:

-

Co-transfect cells with a luciferase reporter plasmid containing SREs in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Cell Treatment and Lysis:

-

After transfection, treat the cells with this compound in a sterol-depleted medium.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in SREBP transcriptional activity relative to the vehicle-treated control.

-

Visualizations

Signaling Pathway Diagram

Caption: SREBP inhibition by promoting the SCAP-Insig interaction.

Experimental Workflow Diagram

Caption: Workflow for screening and characterizing SREBP inhibitors.

References

Methodological & Application

Synthesis of 28-Deoxybetulin Methyleneamine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 28-Deoxybetulin methyleneamine, a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). Due to the absence of a directly published synthesis route, this protocol outlines a proposed multi-step pathway involving the protection of the C-3 hydroxyl group, oxidation of the C-28 hydroxyl group to an aldehyde, subsequent reductive amination to introduce the methyleneamine functionality, and final deprotection. This protocol is designed to be a practical guide for researchers in medicinal chemistry and drug development interested in the synthesis of novel betulin derivatives.

Introduction

Betulin, a lupane-type triterpene abundantly available from the bark of birch trees, serves as a versatile scaffold for the synthesis of novel bioactive molecules. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The modification of the C-28 position of the betulin backbone is a common strategy to enhance its therapeutic potential. This protocol details a plausible and experimentally grounded synthetic route to this compound, a compound with potential applications in drug discovery. The synthesis involves four key stages: protection of the C-3 hydroxyl, oxidation of the C-28 hydroxyl, reductive amination, and deprotection.

Proposed Synthetic Pathway

The synthesis of this compound from betulin is proposed to proceed through the following four steps:

-

Protection of the C-3 Hydroxyl Group: The C-3 secondary hydroxyl group of betulin is selectively protected as an acetate (B1210297) ester to prevent its reaction in subsequent steps.

-

Oxidation of the C-28 Hydroxyl Group: The primary hydroxyl group at the C-28 position is oxidized to an aldehyde.

-

Reductive Amination: The C-28 aldehyde is converted to a methyleneamine through reaction with an amine source and a reducing agent.

-

Deprotection of the C-3 Hydroxyl Group: The protecting acetyl group at the C-3 position is removed to yield the final product.

Figure 1: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Solvent | Supplier | Purity |

| Betulin | Commercially Available | >95% |

| Acetic Anhydride | Commercially Available | Reagent Grade |

| Pyridine | Commercially Available | Anhydrous |

| Dichloromethane (B109758) (DCM) | Commercially Available | Anhydrous |

| Pyridinium (B92312) chlorochromate (PCC) | Commercially Available | Reagent Grade |

| Celite® | Commercially Available | |

| Ammonium (B1175870) Acetate (NH₄OAc) | Commercially Available | >98% |

| Sodium cyanoborohydride (NaBH₃CN) | Commercially Available | 95% |

| Methanol (B129727) (MeOH) | Commercially Available | ACS Grade |

| Potassium Carbonate (K₂CO₃) | Commercially Available | >99% |

| Ethyl Acetate (EtOAc) | Commercially Available | ACS Grade |

| Hexanes | Commercially Available | ACS Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |

Step 1: Synthesis of 3-O-Acetylbetulin

-

To a solution of betulin (1.0 eq) in anhydrous pyridine (10 mL/g of betulin) at 0 °C, add acetic anhydride (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexanes/EtOAc 4:1).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (Hexanes/EtOAc gradient) to afford 3-O-acetylbetulin as a white solid.

Step 2: Synthesis of 3-O-Acetyl-28-oxobetulin (Betulinaldehyde acetate)

-

To a stirred suspension of pyridinium chlorochromate (PCC) (2.0 eq) and Celite® in anhydrous dichloromethane (DCM) (15 mL/g of PCC), add a solution of 3-O-acetylbetulin (1.0 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC (Eluent: Hexanes/EtOAc 4:1).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Hexanes/EtOAc gradient) to yield 3-O-acetyl-28-oxobetulin as a white solid.

Step 3: Synthesis of 3-O-Acetyl-28-deoxybetulin methyleneamine

-

To a solution of 3-O-acetyl-28-oxobetulin (1.0 eq) in methanol (20 mL/g), add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC (Eluent: DCM/MeOH 95:5).

-

Quench the reaction by adding water and extract with ethyl acetate (3 x 20 mL).

-